

Application Notes and Protocols for Measuring TT-OAD2 Free Base Activity

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Compound of Interest

Compound Name: TT-OAD2 free base

Cat. No.: B8750764

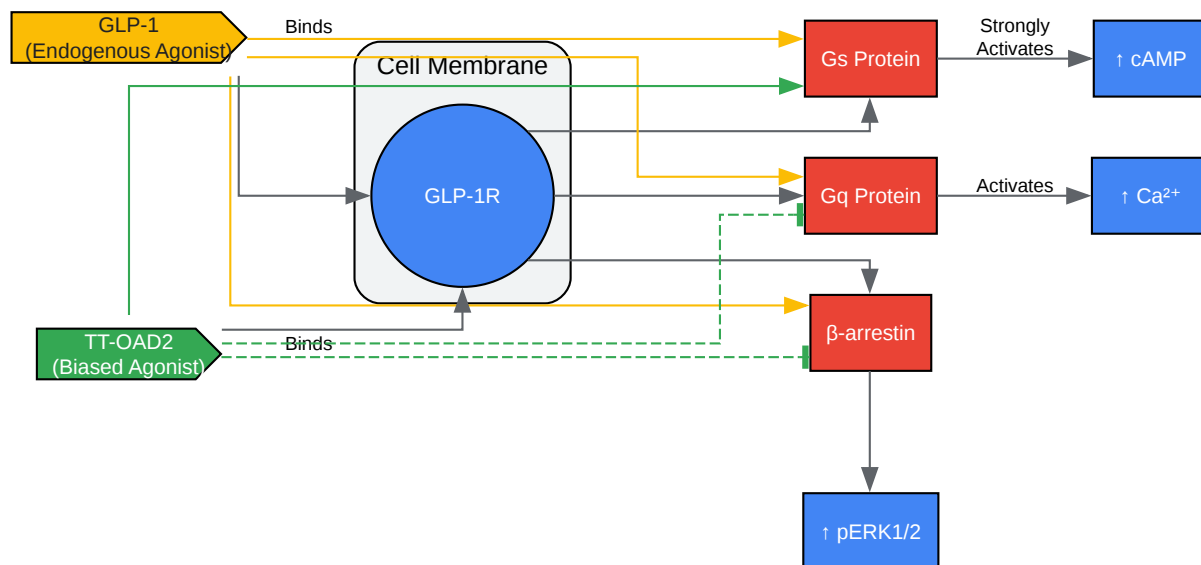
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Introduction

TT-OAD2 is a non-peptide, small-molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR) critical for glucose homeostasis.[1][2][3][4] With an EC50 of 5 nM, TT-OAD2 presents a promising therapeutic candidate for diabetes.[1][2][3] A key characteristic of TT-OAD2 is its biased agonism; it preferentially activates the Gs/cAMP signaling pathway while minimally engaging other pathways, such as β -arrestin recruitment, intracellular calcium mobilization, and ERK1/2 phosphorylation, which are typically activated by the endogenous ligand GLP-1.[5][6][7] This biased activity profile necessitates a suite of cell-based assays to fully characterize its pharmacological effects. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of TT-OAD2 and similar biased agonists.

Signaling Pathways of the GLP-1 Receptor

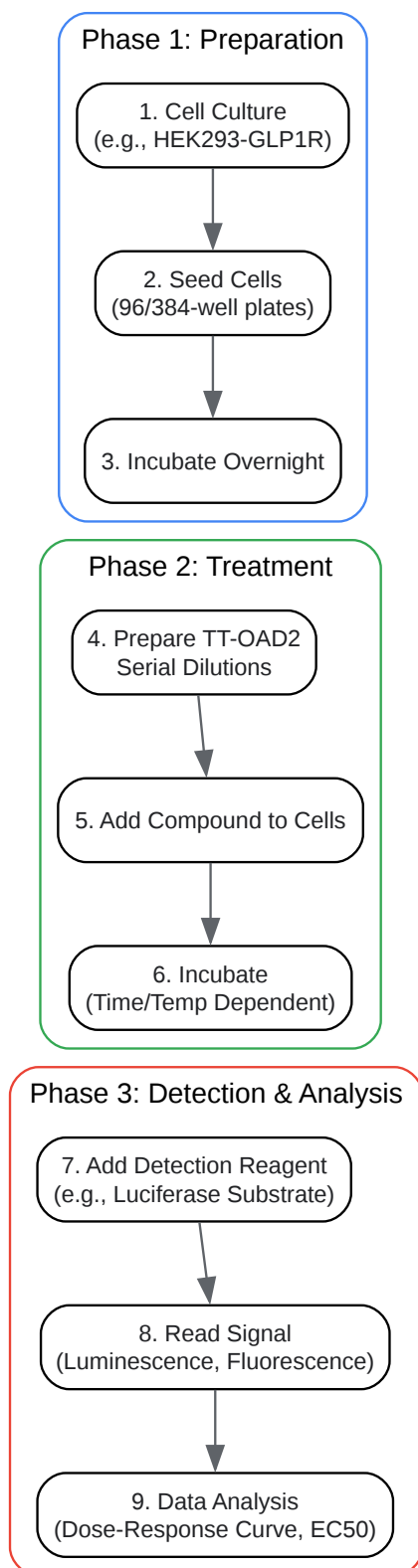
Activation of the GLP-1R by an agonist can trigger multiple downstream signaling cascades. The endogenous peptide GLP-1 activates Gs-protein coupling, leading to cAMP production, as well as Gq-protein coupling, which results in intracellular calcium mobilization. It also promotes the recruitment of β -arrestin and the phosphorylation of ERK1/2. TT-OAD2, as a biased agonist, primarily stimulates the Gs/cAMP pathway.[5][6]



Strongly
Activates

No/Weak
Activation

No/Weak
Activation



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